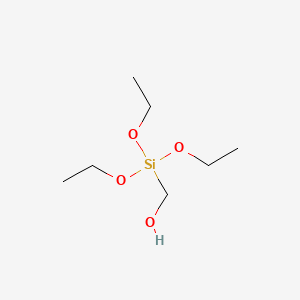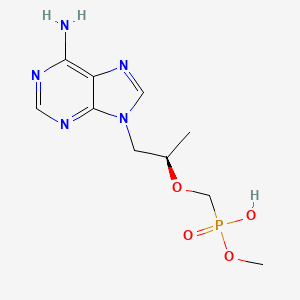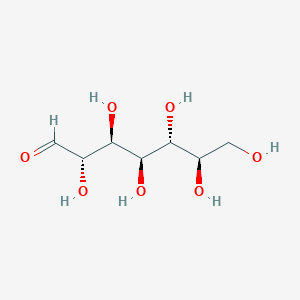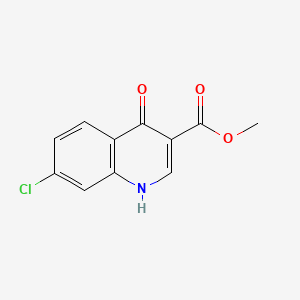
(Triethoxysilyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Herstellung von chiralen stationären Phasen (CSPs)
(Triethoxysilyl)methanol wird bei der Synthese von CSPs für die enantioselektive Chromatographie eingesetzt. Diese Technik ist entscheidend für die Trennung und Reinigung von Enantiomeren, was in der Qualitätskontrolle, der präparativen Enantiomerentrennung und der Überwachung enantiomerer Reaktionen unerlässlich ist. Die Verbindung dient als Kupplungsmittel bei der Herstellung von CSPs und trägt zur Entwicklung innovativer Beschichtungs- und Immobilisierungsstrategien bei {svg_1}.
Synthese von hybriden Organosilikatmaterialien
Die Verbindung ist an der Synthese von hybriden Organosilikatmaterialien beteiligt, z. B. 3-(Triethoxysilyl)propylamin-Phosphin-Ruthenium(II)-Komplexe. Diese Materialien werden durch ein Sol-Gel-Verfahren synthetisiert und haben aufgrund ihrer stabilen Phosphinliganden potenzielle Anwendungen in der Katalyse {svg_2}.
Entwicklung von chiralen Selektoren für die Chromatographie
In der Chromatographie wird this compound verwendet, um chirale Selektoren zu erzeugen, insbesondere in Form von Polysacchariden und β-Cyclodextrin-basierten CSPs. Diese Selektoren sind in der Lage, eine breite Palette von Enantiomeren zu trennen, was sie für pharmazeutische und umweltbezogene Studien wertvoll macht {svg_3}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .
Mode of Action
This compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .
Biochemical Pathways
Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The primary result of this compound’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .
Eigenschaften
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)


